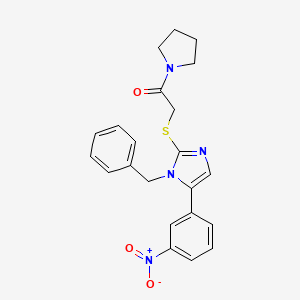

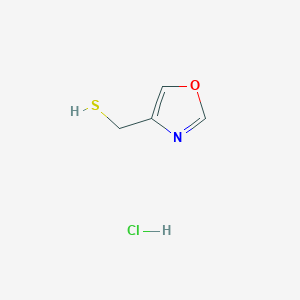

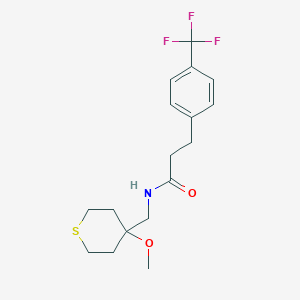

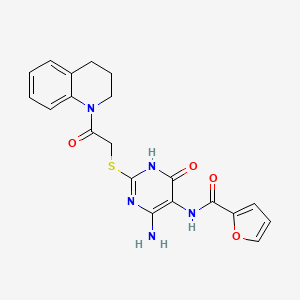

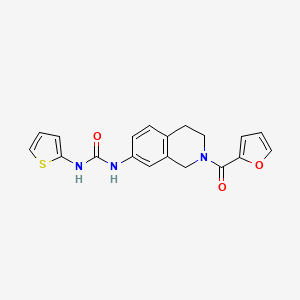

![molecular formula C27H24N2O3S B2528253 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291833-64-1](/img/structure/B2528253.png)

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be a derivative of pyrimidin-4(3H)-one. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a benzofuro group and a methoxybenzyl substituent suggests potential for unique biological activities, possibly including antitumor properties, as seen in related sulfonamide compounds .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions yields a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones with good yields . Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives can be achieved by reacting compounds with various bromides to give different substituted pyrimidin-4(3H)-ones . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one derivatives, has been studied, revealing polymorphic forms and specific hydrogen bonding patterns that contribute to their solid-state architecture . These insights into the molecular structure can be crucial for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrimidin-4(3H)-one derivatives includes alkylation reactions, as demonstrated by the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives, where alkylation occurs exclusively at the sulfur atom . This suggests that the sulfanyl group in the target compound may also be reactive towards alkylation, potentially influencing its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one" are not detailed in the provided papers, related compounds exhibit properties that are typical of heterocyclic molecules. These can include moderate to good solubility in organic solvents, potential for crystallization, and the ability to form stable polymorphic forms . The presence of both sulfanyl and methoxybenzyl groups could affect the compound's lipophilicity and, consequently, its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Structural Analysis

Synthetic Approaches and Computational Studies : Research on similar compounds, such as sulfadiazine-ortho-vanillin Schiff bases, involves comprehensive chemical characterization and computational studies using techniques like XRD, FT-IR, UV–Vis, NBO, FMO, and MEP. These methodologies are crucial for understanding the geometric optimization, vibrational wave numbers, and electronic properties of the compounds. The studies also explore non-covalent interactions, solvent effects on nonlinear optical properties, and the bioactive potential of these molecules, suggesting their applications in developing materials with nonlinear optical characteristics (Shahid et al., 2018).

Antibacterial and Antifungal Applications : The synthesis and evaluation of compounds for their antibacterial and antifungal activities are significant areas of research. For example, the synthesis of 2,4-diamino-5-benzylpyrimidines and their derivatives demonstrated in vitro activity against anaerobic organisms, hinting at their potential as antibacterial agents. Such studies highlight the importance of chemical synthesis in developing new therapeutic agents (Roth et al., 1989).

Potential Pharmaceutical Applications

Anti-HIV Activity : Research into pyrimidin-4(3H)-ones derivatives, including studies on their synthesis and evaluation against human immunodeficiency virus (HIV), showcases the role of these compounds in medicinal chemistry. The identification of derivatives with virus-inhibiting properties underlines the potential of such compounds in antiviral research and therapy (Novikov et al., 2004).

Anti-Inflammatory and Analgesic Agents : The synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the pharmaceutical applications of these compounds. Their COX-2 inhibition and analgesic activities suggest their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

- Solid-State Fluorescence : The synthesis and solid-state fluorescence properties of novel compounds, such as 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, reveal the utility of these molecules in material sciences, particularly in developing new fluorescent materials. Computational analysis complements these studies by providing insights into the electronic properties and potential applications of these compounds in fluorescent technologies (Yokota et al., 2012).

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S/c1-17-11-12-18(2)20(13-17)16-33-27-28-24-22-9-4-5-10-23(22)32-25(24)26(30)29(27)15-19-7-6-8-21(14-19)31-3/h4-14H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTOOVYCPWSYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2528175.png)

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)

![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)